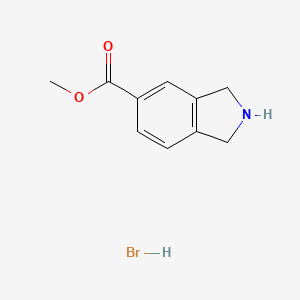
(4-formylpyrazol-1-yl) N-methyl-N-phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-formylpyrazol-1-yl) N-methyl-N-phenylcarbamate is a complex organic compound that features a unique combination of functional groups, including a carbamate ester and a formyl-substituted pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-formylpyrazol-1-yl) N-methyl-N-phenylcarbamate typically involves the condensation of a formyl-substituted pyrazole with a methyl-phenyl-carbamic acid derivative. One common method involves the reaction of 4-formylpyrazole with methyl phenylcarbamate under acidic or basic conditions to form the desired ester. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize the efficiency and scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(4-formylpyrazol-1-yl) N-methyl-N-phenylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: 4-carboxypyrazole derivative.
Reduction: 4-hydroxymethylpyrazole derivative.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-formylpyrazol-1-yl) N-methyl-N-phenylcarbamate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzyme inhibition or receptor modulation.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (4-formylpyrazol-1-yl) N-methyl-N-phenylcarbamate largely depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The formyl group can interact with active sites of enzymes, while the carbamate ester can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl phenylcarbamate: A simpler carbamate ester without the pyrazole ring.
4-formylpyrazole: A pyrazole derivative lacking the carbamate ester group.
Phenylcarbamic acid derivatives: Various compounds with different substituents on the carbamate group.
Uniqueness
(4-formylpyrazol-1-yl) N-methyl-N-phenylcarbamate is unique due to the combination of a formyl-substituted pyrazole ring and a methyl-phenyl-carbamate ester. This structural arrangement provides distinct reactivity and potential for diverse applications compared to simpler carbamate esters or pyrazole derivatives.
Propiedades
Fórmula molecular |
C12H11N3O3 |
|---|---|
Peso molecular |
245.23 g/mol |
Nombre IUPAC |
(4-formylpyrazol-1-yl) N-methyl-N-phenylcarbamate |
InChI |
InChI=1S/C12H11N3O3/c1-14(11-5-3-2-4-6-11)12(17)18-15-8-10(9-16)7-13-15/h2-9H,1H3 |
Clave InChI |
BDQLIFQJTRVINU-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1)C(=O)ON2C=C(C=N2)C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]thiazole](/img/structure/B8350533.png)

![7-Chloro-3,5-dimethylisoxazolo[4,5-b]pyridine](/img/structure/B8350563.png)

![[2-(3-Bromo-propoxy)-phenyl]-acetic acid methyl ester](/img/structure/B8350587.png)


![(3S,5S)-5-methyl-1-oxaspiro[2.5]octane](/img/structure/B8350613.png)





![1-[(4-Cyclobutylpiperazin-1-yl)carbonyl]azetidin-3-ol](/img/structure/B8350648.png)
